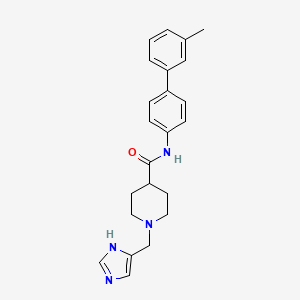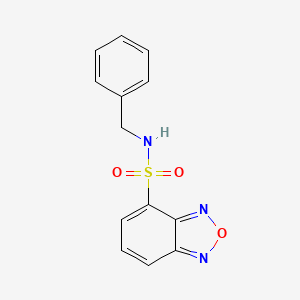![molecular formula C17H25N3O3 B5660272 (3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5660272.png)
(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related hexahydropyrrolo[2,3-b]indoles involves a multi-step process, including key steps like aldol reaction, hydroxyl introduction, and reductive intramolecular ring-closure reaction, providing a framework for synthesizing analogs of this compound (Hong & Yao, 2010). Such processes underline the importance of selecting appropriate precursors and conditions for the efficient synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of pyrazole and pyrrolopyrrole derivatives has been studied through techniques like X-ray diffraction, revealing nonplanar conformations of the pyrrolopyrrole fragment, which significantly influences the molecule's reactivity and interactions (Quiroga et al., 2013). Such structural insights are crucial for understanding the behavior of complex molecules under various conditions.
Chemical Reactions and Properties
The chemical reactivity of related compounds, such as pyrrolo[2,3-d]pyrazoles, involves cycloaddition reactions with diazomethane and olefins, leading to the formation of structurally diverse molecules (El-Nabi, 1997). These reactions highlight the versatility of pyrrolopyrrole derivatives in synthesizing a wide array of chemical entities.
Physical Properties Analysis
While specific studies on the physical properties of "(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" were not found, related compounds exhibit a range of physical properties influenced by their molecular structure, such as solubility, melting points, and stability. These properties are essential for determining the compound's suitability for various applications.
Chemical Properties Analysis
The chemical properties of pyrrolopyrrole derivatives, including reactivity, stability, and interactions with other molecules, are influenced by their complex structure. Studies on similar compounds demonstrate how modifications in the molecular structure can significantly alter their chemical behavior, offering insights into the design of molecules with desired chemical properties (Zhao & Eguchi, 1997).
properties
IUPAC Name |
(3aR,6aR)-5-cyclopentyl-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-6-15(23-18-12)9-19-7-13-8-20(14-4-2-3-5-14)11-17(13,10-19)16(21)22/h6,13-14H,2-5,7-11H2,1H3,(H,21,22)/t13-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBDYBVKEJIMMQ-CXAGYDPISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CC3CN(CC3(C2)C(=O)O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CN2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5660194.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5660200.png)


![(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)
![7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5660241.png)

![N-cyclopentyl-6-[4-(3-pyridinylmethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5660253.png)
![8-[(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5660260.png)
![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)
![7-methoxy-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5660287.png)


